REACTION_CXSMILES
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[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.[F:10][C:11]([F:18])([F:17])[CH2:12][CH2:13][C:14](O)=[O:15].C1(N=C=NC2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[C:3]=1[C:14](=[O:15])[CH2:13][CH2:12][C:11]([F:18])([F:17])[F:10]
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Name
|
|
Quantity
|
14.1 g
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Type
|
reactant
|
Smiles
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OC1=CC(OC(=C1)C)=O
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Name
|
|
Quantity
|
240 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
16.6 g
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Type
|
reactant
|
Smiles
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FC(CCC(=O)O)(F)F
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Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
1.94 g
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
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Details
|
The reaction mixture was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
further stirred for 20 hours at 70° C
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Duration
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20 h
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
|
FILTRATION
|
Details
|
it was subjected to filtration
|
Type
|
WASH
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Details
|
The filtrate was washed with 1% hydrochloric acid twice
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(OC(=C1)C)=O)C(CCC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |